molecular formula C13H16N2O2 B14428632 N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide CAS No. 83976-29-8

N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B14428632
CAS No.: 83976-29-8
M. Wt: 232.28 g/mol
InChI Key: YXJHYAWNUYNLFV-UHFFFAOYSA-N
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Description

N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Preparation Methods

The synthesis of N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Another method involves the condensation reaction between indole carbaldehyde oxime and 2-chloroacetamide derivatives . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .

Comparison with Similar Compounds

N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide can be compared with other indole derivatives such as:

These compounds share the indole ring system but differ in their functional groups and biological activities, highlighting the uniqueness of this compound in its specific applications and mechanisms of action.

Properties

CAS No.

83976-29-8

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-[2-(1-formyl-2,3-dihydroindol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H16N2O2/c1-10(17)14-7-6-11-8-15(9-16)13-5-3-2-4-12(11)13/h2-5,9,11H,6-8H2,1H3,(H,14,17)

InChI Key

YXJHYAWNUYNLFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1CN(C2=CC=CC=C12)C=O

Origin of Product

United States

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